molecular formula C20H22ClN3O B11404854 N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11404854
M. Wt: 355.9 g/mol
InChI Key: VQEIZMCVMNWHSH-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide: is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and the benzodiazole intermediate.

    Attachment of the Propanamide Moiety: The final step involves the reaction of the chlorophenyl-benzodiazole intermediate with propanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Phenyl-substituted benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a precursor in the development of novel benzodiazole-based materials.

Biology:

  • It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • The compound is used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
  • It is studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • The compound finds applications in the development of specialty chemicals and advanced materials.
  • It is used in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

  • N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Uniqueness:

  • The presence of the benzodiazole ring distinguishes it from other similar compounds, providing unique chemical and biological properties.
  • The chlorophenyl group enhances its reactivity and potential for further functionalization.
  • The propanamide moiety contributes to its solubility and pharmacokinetic profile.

This detailed article provides a comprehensive overview of N-(3-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

N-[3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C20H22ClN3O/c1-2-20(25)22-13-7-12-19-23-17-10-5-6-11-18(17)24(19)14-15-8-3-4-9-16(15)21/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,25)

InChI Key

VQEIZMCVMNWHSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl

Origin of Product

United States

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